Bitocholic acid
Description
Bitocholic acid (3α,12α,23R-trihydroxy-5β-cholan-24-oic acid) is a rare C24 bile acid characterized by hydroxylation at the C23 position of the steroid nucleus. It is a primary bile acid found in certain snake species, particularly within the Viperidae family (e.g., Bitis, Cerastes) . Unlike most vertebrate bile acids, which are hydroxylated at C7 (e.g., cholic acid, CA), this compound lacks a hydroxyl group at this position, making it a 7-deoxy bile acid . Its biosynthesis pathway remains unclear, but it is hypothesized to involve 16α-hydroxylation of deoxycholic acid (DCA) in snakes that feed infrequently, leading to accumulation of 7-deoxy intermediates . This compound has a molecular formula of C24H40O5 (molecular weight: 408.29) and shares structural similarities with other trihydroxy bile acids but differs in hydroxylation patterns .
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(2R,4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(26)22(28)29)17-6-7-18-16-5-4-14-11-15(25)8-9-23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 |
InChI Key |
JVQJVQQIJKFTBS-OIQRMTBLSA-N |
SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bitocholic acid is structurally and functionally distinct from other bile acids. Below is a detailed comparison with key analogues:
Structural Comparison
| Compound | Hydroxylation Pattern | Species of Origin | Key Structural Feature |
|---|---|---|---|
| This compound | 3α,12α,23R-trihydroxy-5β-cholan-24-oic | Vipers (Viperidae) | C23 hydroxylation, 7-deoxy |
| Cholic acid (CA) | 3α,7α,12α-trihydroxy-5β-cholan-24-oic | Humans, rodents, most vertebrates | C7 hydroxylation |
| Pythocholic acid | 3α,12α,16α-trihydroxy-5β-cholan-24-oic | Basal snakes (Boidae, Pythonidae) | C16 hydroxylation, 7-deoxy |
| Deoxycholic acid | 3α,12α-dihydroxy-5β-cholan-24-oic | Intestinal bacterial metabolite | Secondary bile acid, 7-deoxy |
This compound and pythocholic acid are both 7-deoxy bile acids but differ in hydroxylation sites (C23 vs. C16), reflecting divergent evolutionary adaptations in snakes .
Physicochemical Properties
- Critical Micellar Concentration (CMC): this compound has a CMC similar to trihydroxy bile acids like CA (~2–4 mM) due to its three hydroxyl groups, which enhance hydrophilicity .
- pKa: The C23 hydroxyl group lowers the pKa of this compound to 3.8, compared to 4.2 for C22-hydroxylated analogues (e.g., haemulcholic acid) and ~5.0 for CA . This increased acidity reduces intestinal absorption, promoting efficient biliary secretion without conjugation .
Evolutionary Context
This compound is evolutionarily significant as a marker of adaptation in snakes. Its 7-deoxy structure contrasts with the 7α-hydroxylated bile acids dominant in mammals, which require 7α-hydroxylation for cholesterol homeostasis . The absence of 7-hydroxylation in snakes may reflect metabolic trade-offs in low-feeding-frequency species .
Data Tables
Table 1: Key Physicochemical Parameters
| Property | This compound | Cholic Acid | Deoxycholic Acid |
|---|---|---|---|
| Molecular Weight | 408.29 | 408.57 | 392.57 |
| pKa | 3.8 | ~5.0 | ~6.0 |
| CMC (mM) | 2–4 | 3–5 | 1–2 |
| Biliary Excretion | >80% unchanged | <20% unchanged | <40% unchanged |
Table 2: Species-Specific Bile Acid Profiles
| Species | Primary Bile Acid | Hydroxylation Pattern |
|---|---|---|
| Bitis spp. (Vipers) | This compound | 3α,12α,23R-trihydroxy |
| Pythonidae | Pythocholic acid | 3α,12α,16α-trihydroxy |
| Humans | Cholic acid | 3α,7α,12α-trihydroxy |
Q & A
Q. What experimental methodologies are recommended for identifying the mechanism of action of Bitocholic acid in metabolic pathways?
To elucidate mechanisms, combine in vitro enzymatic assays (e.g., using recombinant enzymes like CYP7A1 or FXR receptors) with in silico molecular docking simulations. Validate findings via knockout cell models or animal studies to confirm target specificity. Analytical techniques such as LC-MS/MS should quantify metabolite changes, while transcriptomic profiling (RNA-seq) can identify downstream gene regulation .
Q. How should researchers assess the purity and structural integrity of synthesized this compound batches?
Employ a tiered analytical workflow:
- Purity : Use HPLC with UV/ELSD detection and compare retention times against certified standards.
- Structural confirmation : Perform NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS).
- Contaminant screening : Conduct GC-MS for residual solvents and ICP-OES for heavy metals. Document all protocols in alignment with journal reproducibility guidelines .
Q. What are the critical factors in designing dose-response studies for this compound’s hepatoprotective effects?
- Dose range : Base initial doses on prior in vivo LD50 data and adjust using allometric scaling.
- Controls : Include vehicle-only and positive controls (e.g., ursodeoxycholic acid).
- Endpoints : Measure serum ALT/AST, hepatic glutathione levels, and histopathological scoring. Ensure statistical power via a priori sample size calculations (G*Power software) .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetics across studies be resolved?
Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., species differences, formulation excipients). Validate via crossover studies in standardized models (e.g., Sprague-Dawley rats) under controlled conditions. Apply mixed-effects modeling to account for inter-study variability .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioavailability?
- Structural modification : Introduce polar groups (e.g., sulfation) to improve aqueous solubility.
- Delivery systems : Test lipid nanoparticles or cyclodextrin complexes using DOE (Design of Experiments) principles.
- In vitro permeability : Assess via Caco-2 cell monolayers and correlate with in vivo bioavailability in rodent models .
Q. How should researchers address discrepancies in this compound’s receptor binding affinity reported in literature?
- Assay standardization : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) with uniform buffer conditions (pH 7.4, 150 mM NaCl).
- Negative controls : Include non-specific binding assays (e.g., FXR knockout tissues).
- Data normalization : Express results as ΔΔG values relative to a reference compound (e.g., obeticholic acid) .
Q. What are the best practices for integrating multi-omics data to study this compound’s therapeutic potential?
- Workflow : Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets with pathway enrichment tools (KEGG, Reactome).
- Validation : Use CRISPR-Cas9 gene editing to silence candidate targets and observe phenotypic changes.
- Data sharing : Adhere to FAIR principles by depositing raw data in repositories like MetaboLights or GEO .
Methodological Guidance
Q. How to design a robust protocol for this compound’s in vivo toxicity profiling?
Follow OECD Guideline 407:
- Dosing : Administer orally for 28 days at 3 dose levels (subtoxic, therapeutic, supratherapeutic).
- Endpoints : Monitor body weight, organ coefficients (liver/kidney), hematology, and histopathology.
- Ethics : Obtain IACUC approval and include humane endpoints to minimize suffering .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in cell-based assays?
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
- Outlier handling : Apply Grubbs’ test or ROUT method (Q=1%).
- Multiplicity adjustment : Use Benjamini-Hochberg correction for high-throughput screens .
Data Reproducibility & Reporting
Q. How to ensure reproducibility of this compound research across laboratories?
- Detailed protocols : Specify equipment models (e.g., Waters ACQUITY UPLC), software versions, and reagent LOT numbers.
- Negative results : Report failed experiments (e.g., instability in PBS) to avoid publication bias.
- Collaborative trials : Participate in inter-laboratory ring tests to harmonize methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
